molecular formula C11H16ClNO B11890343 (s)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride

(s)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride

Cat. No.: B11890343
M. Wt: 213.70 g/mol
InChI Key: BOWGXMBMYJEXOO-HNCPQSOCSA-N
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Description

(s)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, with a methoxyphenyl group attached to the third carbon atom. This compound is often used in various scientific research applications due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride typically involves the reaction of 4-methoxyphenylacetonitrile with a suitable amine under specific conditions. The process may include steps such as reduction, cyclization, and purification to obtain the desired product. Common reagents used in the synthesis include reducing agents like lithium aluminum hydride and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(s)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(s)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (s)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (s)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride
  • (s)-4-Methoxyphenylpyrrolidine
  • (s)-3-(4-Methoxyphenyl)piperidine

Uniqueness

(s)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride is unique due to its specific structural features, such as the position of the methoxyphenyl group and the configuration of the pyrrolidine ring. These features contribute to its distinct chemical reactivity and biological activities compared to similar compounds .

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

(3S)-3-(4-methoxyphenyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-13-11-4-2-9(3-5-11)10-6-7-12-8-10;/h2-5,10,12H,6-8H2,1H3;1H/t10-;/m1./s1

InChI Key

BOWGXMBMYJEXOO-HNCPQSOCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2CCNC2.Cl

Canonical SMILES

COC1=CC=C(C=C1)C2CCNC2.Cl

Origin of Product

United States

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